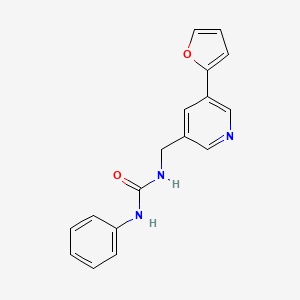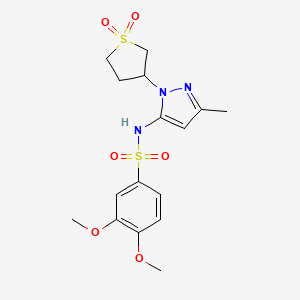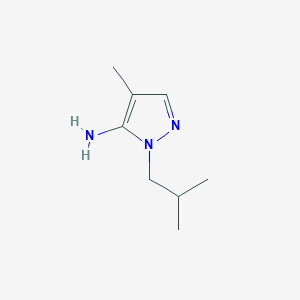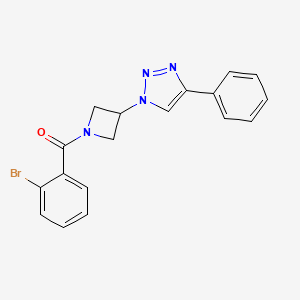
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Compounds containing furan and pyridine moieties are pivotal in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of compounds based on reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents demonstrates the versatility of furan derivatives in constructing complex molecules with potential biological activity (Aniskova, Grinev, & Yegorova, 2017). These synthetic strategies enable the creation of molecules containing pyrimidine, pyridazine, and other nitrogen-containing heterocycles, highlighting the importance of furan-based compounds in medicinal chemistry and material science.
Biological Evaluation and Drug Discovery
Furan derivatives also play a significant role in drug discovery, particularly in identifying novel therapeutic agents. For instance, novel pyrazoline derivatives containing furan moieties have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Microwave-assisted synthesis methods have proven effective in producing these compounds, offering higher yields and environmentally friendly alternatives to conventional synthesis. The in vivo anti-inflammatory and in vitro antibacterial activities of these compounds, along with their promising toxicological profiles and molecular docking results, suggest their potential as molecular templates for drug development (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of furan-containing compounds further underline their significance in scientific research. For example, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including those with furan moieties, have demonstrated antimicrobial activity against a range of bacterial and fungal strains. These findings highlight the potential of furan derivatives in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020). Additionally, the interaction of metal ions with hydrazone complexes containing furan derivatives has been studied, revealing significant antioxidant activity, which could be useful in designing compounds to mitigate oxidative stress-related diseases (Sathyadevi, Krishnamoorthy, Jayanthi, Butorac, Cowley, & Dharmaraj, 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withCytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances, including drugs and toxins.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in the target’s function . The interaction with Cytochrome P450 2A6 could potentially alter the enzyme’s activity, affecting the metabolism of other substances within the body.
Propiedades
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-22-16/h1-10,12H,11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHLAUDFOTIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B2392843.png)



![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)
![7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2392852.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2392853.png)

![N-(4-chloro-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2392856.png)
![1-(4-Chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea](/img/structure/B2392857.png)


![3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2392863.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)